molecular formula C12H10Cl4OSi2 B14729713 Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl- CAS No. 6838-45-5

Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-

Cat. No.: B14729713
CAS No.: 6838-45-5
M. Wt: 368.2 g/mol
InChI Key: RLMDOMGMIRVGQY-UHFFFAOYSA-N
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Description

Disiloxane, 1,1,3,3-tetrachloro-1,3-diphenyl-, also known as 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane, is a chemical compound with the molecular formula C12H10Cl4OSi2 and a molecular weight of 368.19 g/mol . This compound is characterized by the presence of two silicon atoms bonded to oxygen and chlorine atoms, as well as phenyl groups. It is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane typically involves the reaction of phenyltrichlorosilane with water under controlled conditions . The reaction proceeds as follows:

2PhSiCl3+H2OPh2Si2Cl4O+2HCl2 \text{PhSiCl}_3 + \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si}_2\text{Cl}_4\text{O} + 2 \text{HCl} 2PhSiCl3​+H2​O→Ph2​Si2​Cl4​O+2HCl

In this reaction, phenyltrichlorosilane (PhSiCl3) reacts with water to form 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane and hydrochloric acid. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1,1,3,3-tetrachloro-1,3-diphenyl disiloxane undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include water, alcohols, and amines. For example, hydrolysis of this compound with water produces silanols and hydrochloric acid:

Ph2Si2Cl4O+4H2OPh2Si2(OH)4O+4HCl\text{Ph}_2\text{Si}_2\text{Cl}_4\text{O} + 4 \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si}_2\text{(OH)}_4\text{O} + 4 \text{HCl} Ph2​Si2​Cl4​O+4H2​O→Ph2​Si2​(OH)4​O+4HCl

In substitution reactions, the chlorine atoms can be replaced by other groups such as alkoxy or amino groups, leading to the formation of various derivatives.

Mechanism of Action

The mechanism of action of 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane involves its ability to undergo hydrolysis and substitution reactions. The silicon-oxygen-silicon (Si-O-Si) backbone provides stability and flexibility, allowing the compound to form various derivatives with different functional groups. These derivatives can interact with biological molecules and materials, leading to their widespread use in medical and industrial applications .

Comparison with Similar Compounds

1,1,3,3-tetrachloro-1,3-diphenyl disiloxane can be compared with other similar compounds such as 1,1,3,3-tetramethyl disiloxane and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane . While these compounds share a similar disiloxane backbone, they differ in their substituents and chemical properties. For example, 1,1,3,3-tetramethyl disiloxane is used as a reducing agent and in hydrosilylation reactions , whereas 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane is used as a silylating reagent for the protection of hydroxyl groups . The unique combination of phenyl and chlorine substituents in 1,1,3,3-tetrachloro-1,3-diphenyl disiloxane provides distinct chemical reactivity and applications.

Properties

CAS No.

6838-45-5

Molecular Formula

C12H10Cl4OSi2

Molecular Weight

368.2 g/mol

IUPAC Name

dichloro-[dichloro(phenyl)silyl]oxy-phenylsilane

InChI

InChI=1S/C12H10Cl4OSi2/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H

InChI Key

RLMDOMGMIRVGQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](O[Si](C2=CC=CC=C2)(Cl)Cl)(Cl)Cl

Origin of Product

United States

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